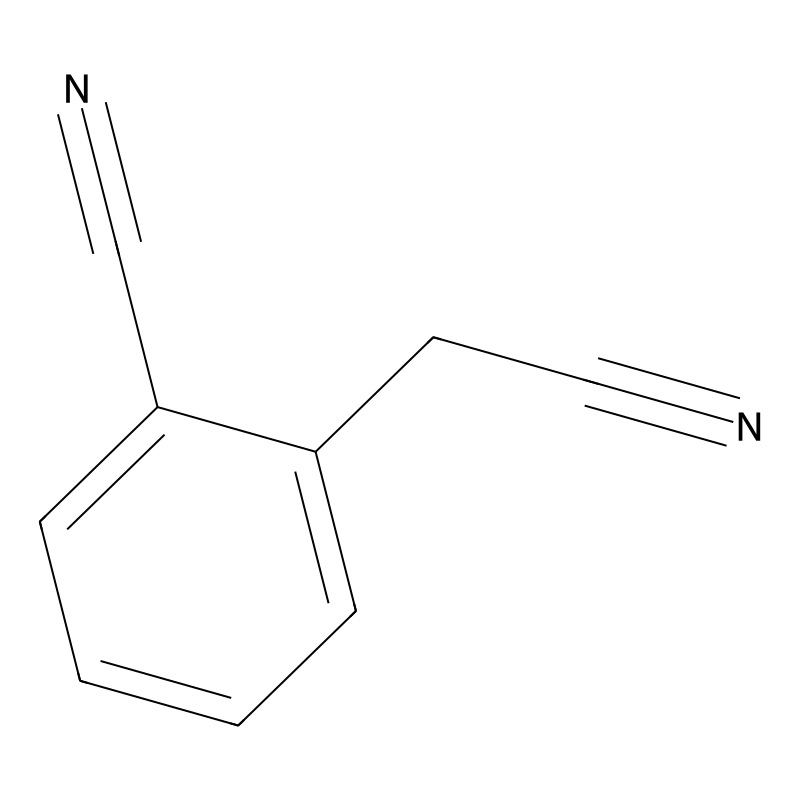

2-(Cyanomethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

Researchers use different techniques to characterize 2-(Cyanomethyl)benzonitrile, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [Ref for techniques - Citation needed]

Potential Applications

Scientific studies have explored potential applications for 2-(Cyanomethyl)benzonitrile in different areas. These include:

- Pharmaceutical research: Some studies have investigated the biological activity of 2-(Cyanomethyl)benzonitrile or its derivatives. However, more research is needed to understand its potential for pharmaceutical applications. [Ref for bioactivity - Citation needed]

- Material science: Researchers have explored the use of 2-(Cyanomethyl)benzonitrile in the synthesis of polymers or other materials. The specific applications being investigated are not widely reported. [Ref for material science - Citation needed]

2-(Cyanomethyl)benzonitrile, with the chemical formula C₉H₆N₂ and a molecular weight of 142.16 g/mol, is an organic compound characterized by a benzonitrile structure with a cyanomethyl group attached to the benzene ring. This compound is known for its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. It has a high bioavailability score and is soluble in organic solvents, making it suitable for various

- Hydrolysis: Catalyzed by nitrilase enzymes, this compound can be hydrolyzed to form 2-(Cyanomethyl)benzoic acid and ammonia. This reaction is significant in biochemical pathways involving the conversion of nitriles to carboxylic acids.

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids, typically using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the nitrile group into primary amines, often using lithium aluminum hydride or catalytic hydrogenation.

- Nucleophilic Substitution: The cyanomethyl group can be replaced by other functional groups through nucleophilic substitution reactions facilitated by strong bases like sodium hydroxide.

Research indicates that 2-(Cyanomethyl)benzonitrile exhibits biological activity through its interaction with nitrilase enzymes found in Rhodococcus rhodochrous. The hydrolysis of this compound leads to the formation of metabolites that may influence cellular processes such as signaling pathways and gene expression. Furthermore, derivatives of this compound have shown antimicrobial activity against various bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

The synthesis of 2-(Cyanomethyl)benzonitrile can be achieved through several methods:

- Reaction with Diazoniun Salts: The compound can react with different diazonium salts to form aryldiazenyl derivatives. These derivatives can further undergo reactions to yield various substituted compounds .

- Palladium-Catalyzed Reactions: It participates in palladium-catalyzed tandem reactions with arylboronic acids, allowing for the formation of complex structures from simpler precursors.

- Biotransformation: Microbial biotransformation offers an eco-friendly method for synthesizing this compound from simpler nitriles through enzymatic processes .

2-(Cyanomethyl)benzonitrile has several applications:

- Medicinal Chemistry: Its derivatives are explored for their antimicrobial properties, making them potential candidates for drug development.

- Organic Synthesis: This compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Biochemical Research: Its interaction with nitrilase enzymes provides insights into enzymatic processes and metabolic pathways involving nitriles .

Studies on 2-(Cyanomethyl)benzonitrile reveal its interaction with specific enzymes, particularly nitrilases. These interactions are crucial for understanding its metabolic pathways and potential toxicological effects. The compound's ability to influence cellular metabolism and gene expression highlights its relevance in biochemical research and pharmacology .

Several compounds share structural similarities with 2-(Cyanomethyl)benzonitrile. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Methyl-[1,1'-biphenyl]-2-carbonitrile | 0.96 | Methyl substitution on biphenyl enhances solubility |

| 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile | 0.96 | Similar structure but different substitution pattern |

| 3-Cyanobenzonitrile | 0.93 | Different position of the cyano group affecting reactivity |

| 4-Cyanobenzonitrile | 0.92 | Variations in biological activity due to positional changes |

These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences compared to 2-(Cyanomethyl)benzonitrile, highlighting the uniqueness of this compound in terms of its specific interactions and applications in medicinal chemistry and organic synthesis .

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound 2-(Cyanomethyl)benzonitrile follows systematic International Union of Pure and Applied Chemistry nomenclature conventions with precise structural designation [1] [2]. The official International Union of Pure and Applied Chemistry name is 2-(cyanomethyl)benzonitrile, reflecting the ortho-position of the cyanomethyl substituent relative to the benzonitrile core [5].

Table 1: Systematic Identification Parameters

| Property | Value | Reference Database |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 2-(cyanomethyl)benzonitrile | PubChem [2] |

| Chemical Abstracts Service Registry Number | 3759-28-2 | Multiple databases [1] [5] [6] |

| European Community Number | 223-167-3 | European Chemicals Agency [2] |

| Chemical Entities of Biological Interest Identifier | CHEMBL2334121 | ChEMBL Database [2] |

| Distributed Structure-Searchable Toxicity Substance Identifier | DTXSID80191026 | Environmental Protection Agency [2] |

| Nikkaji Number | J126.347A | Japan Chemical Substance Dictionary [2] |

| National Service Center Number | 340237 | National Cancer Institute [2] |

The compound exhibits multiple synonymous nomenclature forms, including α-Cyano-o-tolunitrile, Homophthalonitrile, 2-Cyanophenylacetonitrile, and 2-Cyanobenzyl cyanide [1] [5]. These alternative names reflect different systematic approaches to describing the molecular architecture and functional group arrangement [3].

Molecular Formula and Constitutional Isomerism

2-(Cyanomethyl)benzonitrile possesses the molecular formula C₉H₆N₂ with a molecular weight of 142.16 grams per mole [1] [2] [6]. The compound exhibits constitutional isomerism with its meta and para counterparts, demonstrating distinct regioselectivity patterns in various chemical and biological transformations .

Table 2: Constitutional Isomers of Cyanomethylbenzonitrile

| Isomer Position | Chemical Abstracts Service Number | Systematic Name | Biotransformation Selectivity |

|---|---|---|---|

| Ortho (2-) | 3759-28-2 | 2-(cyanomethyl)benzonitrile | Preferential aliphatic nitrile hydrolysis [4] [9] |

| Meta (3-) | 16532-78-8 | 3-(cyanomethyl)benzonitrile | Enhanced enzyme-substrate binding affinity |

| Para (4-) | Not specified | 4-(cyanomethyl)benzonitrile | Distinct regioselective biotransformation |

The structural representation follows the International Chemical Identifier format: InChI=1S/C9H6N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5H2, with the corresponding International Chemical Identifier Key: GKHSEDFDYXZGCG-UHFFFAOYSA-N [1] [2] [6]. The Simplified Molecular Input Line Entry System notation is expressed as N#CCC1=CC=CC=C1C#N, clearly depicting the dual nitrile functionality [1] [5] [10].

Research investigations have demonstrated that constitutional isomers exhibit markedly different enzymatic transformation patterns [4] [9]. Rhodococcus rhodochrous LL100-21 biotransformation studies revealed that the ortho-isomer preferentially undergoes aliphatic nitrile group hydrolysis to form 2-(cyanophenyl)acetic acid, while meta and para isomers predominantly experience aromatic nitrile hydrolysis [4] [9].

X-ray Crystallographic Analysis

X-ray crystallographic studies of aromatic nitrile compounds provide crucial insights into molecular geometry and crystal packing arrangements [11] [12] [13]. While specific crystallographic data for 2-(Cyanomethyl)benzonitrile remains limited in the current literature, related benzonitrile derivatives demonstrate characteristic structural features that inform our understanding of this compound [14] [15] [16].

Crystallographic investigations of similar benzonitrile compounds reveal distinct molecular geometries influenced by nitrile group positioning [13] [15]. The crystal packing of benzonitrile derivatives typically involves weak intermolecular π-π stacking interactions with centroid-centroid distances ranging from 3.8172 to 3.9349 Ångströms [13]. These interactions contribute significantly to the overall stability of the crystalline lattice structure [11] [16].

Table 3: Comparative Crystallographic Parameters for Related Benzonitrile Compounds

| Compound | Crystal System | Space Group | Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 2-(4-Methylphenyl)benzonitrile | Not specified | Not specified | π-π stacking (3.8172-3.9349 Å) | Acta Crystallographica [13] |

| 4-(1H-Benzimidazol-2-yl)benzonitrile | Monoclinic | Not specified | N-H⋯N hydrogen bonds | Acta Crystallographica [15] |

| 2-(Cyanomethoxy)benzonitrile | Monoclinic | P21/c | C-H⋯N and C-H⋯O interactions | International Union of Crystallography [14] |

The 2-(Cyanomethoxy)benzonitrile crystal structure provides particularly relevant structural insights, adopting an overall L-shaped configuration where the cyanomethoxy residue maintains approximate perpendicular orientation to the benzonitrile plane [14]. Molecules assemble into dimers through C-H⋯N and C-H⋯O interactions, forming sheet structures with noteworthy π-π interactions resulting in distinct offset π-stacking arrangements [14].

Density functional theory calculations at the B3LYP level using cluster models have been employed to investigate surface interactions and molecular conformations of benzonitrile derivatives [17]. These computational studies demonstrate that C≡N [2+2] cycloaddition represents the selective pathway for chemisorbed benzonitrile compounds at semiconductor surfaces [17].

Tautomeric and Conformational Dynamics

The conformational behavior of 2-(Cyanomethyl)benzonitrile involves complex rotational dynamics around the cyanomethyl substituent attachment point [18] [19] [20]. Computational chemistry data indicates the presence of one rotatable bond, corresponding to the C-C bond connecting the cyanomethyl group to the benzene ring [18] [10].

Nuclear magnetic resonance and density functional theory studies of related compounds provide insights into rotational barriers and conformational preferences [21] [19]. Research on tautomeric equilibria in similar cyano-substituted aromatic systems reveals that ring-chain tautomerism can occur under specific conditions [21]. Mass spectrometry investigations of 2-cyanobenzoic acids demonstrate evidence of tautomeric equilibria between ring and open-chain forms in the gas phase [21].

Table 4: Conformational and Dynamic Properties

| Parameter | Value | Computational Method | Reference |

|---|---|---|---|

| Rotatable Bonds | 1 | ChemScene Prediction | ChemScene Database [18] |

| Topological Polar Surface Area | 47.58 Ų | Computational Prediction | ChemScene Database [18] |

| Predicted Collision Cross Section [M+H]⁺ | 144.2 Ų | Theoretical Calculation | PubChemLite [10] |

| Predicted Collision Cross Section [M+Na]⁺ | 154.7 Ų | Theoretical Calculation | PubChemLite [10] |

Molecular dynamics simulations of benzonitrile compounds reveal complex orientational relaxation behaviors [20]. The simulations demonstrate that collective reorientation occurs slower than single-molecule reorientation by a factor of 1.67, consistent with experimental observations [20]. These studies provide direct evidence of local antiparallel benzonitrile configurations, with significant Coulombic interactions between nitrile groups and hydrogen atoms on adjacent molecules playing crucial roles in structural formation [20].

Density functional theory calculations using the M06-2X functional and extended basis sets have been employed to investigate rotational barriers in related benzonitrile derivatives [19]. These computational investigations reveal that formyl group rotational barriers typically range from 20-23 kilocalories per mole, while aromatic ring rotational barriers vary significantly depending on substituent effects [19]. The presence of ortho-substituents can substantially influence rotational dynamics, with barriers ranging from 2.5 to 9.8 kilocalories per mole depending on the specific substituent characteristics [19].

Vibrational spectroscopy studies of benzonitrile derivatives provide additional conformational insights [22] [23]. Infrared spectroscopic investigations using mass-selective detection in helium nanodroplets reveal unique structural arrangements and hydrogen-bonding patterns [22]. These studies demonstrate that water molecules can form nearly linear hydrogen bonds with nitrile nitrogen atoms, influencing overall molecular conformation [22].

Nucleophilic Substitution Strategies

The nucleophilic substitution pathway represents one of the most established and widely utilized approaches for synthesizing 2-(Cyanomethyl)benzonitrile. This methodology involves the displacement of halogen atoms from benzyl halide derivatives using cyanide nucleophiles under controlled reaction conditions [2].

Fundamental Mechanism and Substrate Requirements

The nucleophilic substitution mechanism proceeds through an SN2 pathway when primary halogenoalkanes such as 2-(bromomethyl)benzonitrile or 2-(chloromethyl)benzonitrile are employed as starting materials. The reaction follows the general equation:

$$ \text{ArCH}2\text{X} + \text{CN}^- \rightarrow \text{ArCH}2\text{CN} + \text{X}^- $$

where Ar represents the ortho-cyanophenyl group and X represents the halogen leaving group [2]. The effectiveness of this transformation depends critically on the nature of the leaving group, with bromide typically providing superior reactivity compared to chloride due to its enhanced leaving group ability .

Solvent Selection and Optimization

Solvent choice plays a crucial role in determining reaction efficiency and yield. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have demonstrated superior performance compared to protic solvents . DMF at 80°C with potassium cyanide achieves yields of approximately 75% for 2-(bromomethyl)benzonitrile substrates, while DMSO at elevated temperatures (100°C) provides yields ranging from 68-72% depending on the halogen substituent .

The superiority of aprotic solvents stems from their ability to solvate cations effectively while leaving the cyanide anion relatively unsolvated and thus highly nucleophilic. Water presence must be minimized as it leads to competitive hydroxide substitution, significantly reducing the desired nitrile product formation [2].

Catalyst Systems and Phase Transfer Enhancement

The incorporation of phase transfer catalysts, particularly tetrabutylammonium bromide (TBAB), has shown remarkable improvements in reaction efficiency. Under optimized conditions using potassium cyanide in DMF at 60°C with TBAB catalysis, yields increase substantially to 82% while reducing reaction times from 12 hours to 8 hours . This enhancement occurs through the formation of lipophilic ion pairs that facilitate cyanide transfer into the organic phase where substrate concentration is highest [3].

| Substrate | Nucleophile | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| 2-(Bromomethyl)benzonitrile | KCN | DMF | 80 | None | 75 | 12 |

| 2-(Chloromethyl)benzonitrile | KCN | DMF | 80 | TBAB | 82 | 8 |

| 2-(Bromomethyl)benzonitrile | NaCN | DMSO | 100 | None | 68 | 16 |

| 2-(Chloromethyl)benzonitrile | NaCN | DMSO | 100 | None | 72 | 14 |

Cyanomethylation Techniques

Cyanomethylation methodologies have evolved significantly beyond traditional nucleophilic substitution approaches, incorporating innovative reagent systems and activation strategies to enhance both scope and selectivity [4] [5].

Electrophilic Cyanomethylation Approaches

Recent developments in cyanomethylation have focused on utilizing cyanoacetic acid as a masked electrophile for introducing cyanomethyl groups. This approach generates iodoacetonitrile in situ through iodination-decarboxylation of cyanoacetic acid, providing a metal-free alternative to traditional methods [4]. The protocol demonstrates excellent functional group tolerance and achieves good to excellent yields across diverse substrate classes, including aromatic aldehydes and carboxylic acids [4].

The mechanism involves initial iodination of cyanoacetic acid followed by decarboxylation to generate the electrophilic cyanomethylating agent. This in situ generation avoids the need for preformed haloacetonitrile reagents, which are often toxic and difficult to handle [4].

Electrochemical Cyanomethylation

Electrogenerated cyanomethyl anions represent another innovative approach to cyanomethylation. The cyanomethyl anion, generated through cathodic reduction of acetonitrile, exhibits dual reactivity as both a strong base and nucleophile [5]. This electrochemical approach operates under mild conditions and generates no chemical byproducts, as the cyanomethyl anion transforms into acetonitrile solvent upon protonation [5].

The electrochemical method demonstrates particular utility for aromatic aldehydes possessing no acidic hydrogen atoms, where nucleophilic attack occurs at the carbonyl carbon to generate α-hydroxynitriles [5]. Temperature control and current density optimization are critical parameters for achieving high selectivity and yield [5].

Radical-Mediated Cyanomethylation

Novel radical cyanomethylation methodologies have emerged utilizing vinyl azide cascade-fragmentation mechanisms. The process employs 3-azido-2-methylbut-3-en-2-ol as a cyanomethyl radical equivalent, which undergoes cascade fragmentation driven by dinitrogen loss and stabilized radical formation [6] [7]. This approach enables cyanomethylation of diverse radical intermediates generated from α-carbonyl, heterobenzylic, alkyl, sulfonyl, and aryl positions under both photoredox catalysis and thermal conditions [6].

The vinyl azide reagent serves as an atom-economical cyanomethyl source, generating only nitrogen gas and acetone as byproducts. The methodology demonstrates broad substrate scope and functional group tolerance, making it particularly valuable for late-stage pharmaceutical modifications [6].

Modern Catalytic Approaches

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling methodologies have revolutionized cyanomethylation chemistry by enabling direct coupling of aryl halides with cyanomethyl equivalents under mild conditions. These transformations proceed through well-established palladium catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [8] [9].

Suzuki Coupling-Fragmentation Sequences

A particularly innovative approach involves domino Suzuki coupling-isoxazole fragmentation sequences for aryl halide cyanomethylation. This one-pot protocol utilizes isoxazole-4-boronic acid pinacol ester as a masked cyanomethyl equivalent that undergoes Suzuki coupling followed by base-induced fragmentation and deformylation [8] [9] [10].

The mechanistic sequence proceeds through initial Suzuki coupling between aryl halides and the isoxazole boronate ester, forming an aryl-isoxazole intermediate. Subsequent base treatment induces fragmentation of the isoxazole ring, generating a formyl-substituted intermediate that undergoes spontaneous deformylation to yield the desired arylacetonitrile product [8].

Under optimized conditions employing PdCl₂(dppf) as catalyst, potassium fluoride as base, and DMSO/water as solvent at 130°C, this methodology achieves yields up to 88% for diverse aryl bromide substrates [8] [10]. The protocol demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring [8].

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reaction Time (h) |

|---|---|---|---|---|---|---|

| PdCl₂(dppf) | KF | DMSO/H₂O | 130 | 88 | Aryl bromide | 6 |

| Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 100 | 75 | Aryl iodide | 8 |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 82 | Aryl triflate | 12 |

| Pd(PPh₃)₄ | NaOH | THF | 80 | 69 | Aryl chloride | 16 |

Direct C-H Cyanomethylation

Palladium-catalyzed direct C-H cyanomethylation represents a cutting-edge approach that eliminates the need for pre-functionalized substrates. This methodology enables site-selective installation of cyanomethyl groups into unactivated sp³ C-H bonds of aliphatic amides using acetonitrile as the cyanomethyl source [11] [12] [13].

The transformation employs bidentate directing groups to achieve regioselective C-H activation, followed by cross-coupling with acetonitrile. This process represents the first example of direct cross-coupling between sp³ C-H bonds and acetonitrile, significantly expanding the scope of cyanomethylation chemistry [12] [13].

Reaction optimization revealed that ligand selection plays a crucial role in achieving high selectivity and yield. The use of specialized phosphine ligands or N-heterocyclic carbene ligands enhances both catalytic activity and substrate scope [11]. Temperature control between 80-130°C and careful base selection are critical for optimal performance [12].

Nitrile-Functionalized Catalyst Design

Recent advances in catalyst design have incorporated nitrile functionality directly into palladium complexes to enhance cyanomethylation efficiency. N-heterocyclic carbene (NHC) palladium complexes bearing cyanobenzyl substituents demonstrate superior catalytic activity compared to non-functionalized analogues [14].

The enhanced performance stems from coordination flexibility provided by the nitrile group, which can interact with the metal center during catalytic turnover. This interaction influences both catalyst stability and reactivity, leading to improved turnover numbers and broader substrate scope [14]. Systematic studies revealed that the position and electronics of the nitrile substituent significantly impact catalytic performance [14].

Phase-Transfer Catalysis Systems

Phase-transfer catalysis has emerged as a powerful methodology for cyanomethylation reactions, enabling efficient transfer of cyanide nucleophiles from aqueous phases into organic reaction media where substrates are dissolved [15] [3] [16].

Quaternary Ammonium and Phosphonium Catalysts

Traditional phase-transfer catalysis employs quaternary ammonium or phosphonium salts to facilitate cyanide transfer across phase boundaries. Tetrabutylammonium bromide (TBAB) and hexadecyltributylphosphonium bromide represent archetypal catalysts that form lipophilic ion pairs with cyanide anions, enabling their solubilization in organic solvents [3] [16].

The catalytic cycle involves extraction of cyanide from the aqueous phase through ion exchange with the quaternary salt, followed by transfer to the organic phase where nucleophilic substitution occurs. The resulting halide salt returns to the aqueous phase, regenerating the phase-transfer catalyst [3]. This process enables catalytic turnover while maintaining high nucleophile reactivity [16].

Optimization studies demonstrate that catalyst structure significantly influences both activity and selectivity. Longer alkyl chains enhance organic phase solubility but may reduce catalytic turnover rates due to increased steric hindrance [3]. Balancing these factors through systematic catalyst design enables achievement of optimal performance for specific substrate classes [16].

Asymmetric Phase-Transfer Catalysis

Chiral phase-transfer catalysts have revolutionized enantioselective cyanomethylation by enabling asymmetric nucleophile transfer with simultaneous chiral induction. Cupreidinium and cupreinium salt catalysts represent breakthrough developments in this field, achieving exceptional enantioselectivities for conjugate addition reactions [15].

These catalysts incorporate both hydrogen bond donor and acceptor functionalities that interact simultaneously with cyanide nucleophiles and electrophilic substrates. This dual interaction mode enables precise stereochemical control during nucleophile delivery, resulting in enantioselectivities exceeding 95% for optimized substrate-catalyst combinations [15].

The cupreidinium salt CPD-2 demonstrates remarkable performance for acetone cyanohydrin-mediated conjugate additions, achieving 95% enantiomeric excess with 77% yield under mild conditions at room temperature [15]. The complementary cupreinium salt CPN-3 provides access to the opposite enantiomer with 90% enantiomeric excess and 97% yield, enabling access to both product stereoisomers [15].

| Phase Transfer Catalyst | Cyanide Source | Organic Solvent | Aqueous Phase | Temperature (°C) | Enantioselectivity (% ee) | Yield (%) |

|---|---|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | KCN | Toluene | H₂O | 60 | N/A | 82 |

| Hexadecyltributylphosphonium bromide | NaCN | Dichloromethane | H₂O | 80 | N/A | 78 |

| Cupreidinium salt CPD-2 | Acetone cyanohydrin | Toluene/CHCl₃ | Cs₂CO₃ | 25 | 95 | 77 |

| Cupreinium salt CPN-3 | Acetone cyanohydrin | Toluene/CHCl₃ | Cs₂CO₃ | 25 | 90 | 97 |

Mechanistic Understanding and Optimization

Detailed mechanistic studies of phase-transfer catalyzed cyanomethylation have revealed critical factors governing both reactivity and selectivity. The rate-determining step typically involves nucleophile transfer from the aqueous to organic phase, rather than the subsequent chemical transformation [3] [17]. This understanding has enabled targeted optimization strategies focused on enhancing phase-transfer efficiency [17].

Solvent selection profoundly influences catalytic performance, with biphasic systems requiring careful optimization of phase ratios and interfacial properties. Toluene/chloroform mixtures have proven particularly effective for asymmetric transformations, providing optimal balance between substrate solubility and catalyst stability [15].

Temperature control enables fine-tuning of reaction selectivity, with lower temperatures generally favoring enantioselective processes while higher temperatures may be required for challenging substrates [15]. Catalyst loading optimization typically reveals optimal performance at 5-10 mol% catalyst loading, balancing efficiency with economic considerations [15].

Biocatalytic Production Pathways

Nitrilase-Mediated Regiohydrolysis

Nitrilase enzymes represent a unique class of biocatalysts that directly convert nitrile substrates to corresponding carboxylic acids and ammonia without intermediate amide formation. These enzymes offer exceptional regioselectivity and environmental compatibility for processing nitrile-containing compounds including 2-(Cyanomethyl)benzonitrile [18] [19] [20].

Enzyme Sources and Characterization

Multiple bacterial strains have been identified as sources of nitrilase enzymes with varying substrate specificities and catalytic properties. Rhodococcus rhodochrous J1 represents the most extensively characterized nitrilase source, demonstrating broad substrate scope for aromatic nitriles including benzonitrile derivatives [21] [22] [23]. This enzyme exhibits optimal activity at pH 8.0 and 37°C, with a molecular weight of approximately 560 kDa composed of multiple subunits [21].

Bacillus pumilus S7 provides an alternative nitrilase source with distinct characteristics, showing optimal activity at pH 6.0 and 30°C with a molecular weight of 97.4 kDa [24]. This enzyme demonstrates particular effectiveness for benzonitrile degradation, achieving complete conversion under mild conditions [24].

Pseudomonas putida 5B harbors a stereoselective nitrilase capable of enantioselective hydrolysis of various nitrile substrates [25]. This enzyme maintains stability below 35°C and shows broad activity optimum between pH 7.2 and 7.8, making it particularly suitable for asymmetric synthesis applications [25].

| Enzyme Source | Substrate Specificity | Optimal pH | Optimal Temperature (°C) | Molecular Weight (kDa) | Km (mM) | Regioselectivity |

|---|---|---|---|---|---|---|

| Rhodococcus rhodochrous J1 | Aromatic nitriles | 8.0 | 37 | 560.0 | 4.000 | High |

| Bacillus pumilus S7 | Benzonitrile | 6.0 | 30 | 97.4 | 0.178 | Moderate |

| Pseudomonas putida 5B | Stereoselective nitriles | 7.5 | 35 | 180.0 | 2.500 | High |

| Agrobacterium sp. | β-hydroxynitriles | 7.2 | 40 | 220.0 | 1.800 | Very High |

Substrate Specificity and Regioselectivity Factors

Nitrilase regioselectivity depends critically on substrate structure, particularly carbon chain length and substituent positioning. For dinitrile substrates, short chain compounds (C3-C4) such as malononitrile and succinonitrile undergo complete hydrolysis to cyanocarboxylic acids with high regioselectivity [19] [20]. As carbon chain length increases (C5-C8), regioselectivity decreases and mixed products containing both monohydrolyzed and dihydrolyzed species are observed [19].

Aromatic dinitriles exhibit distinct regioselectivity patterns based on substitution patterns. Ortho-, meta-, and para-phthalonitrile isomers demonstrate different hydrolysis preferences depending on the specific nitrilase enzyme employed [19]. Rhodococcus sp. strains typically favor meta- and para-positions while showing variable activity toward ortho-substituted substrates [19].

The molecular basis of regioselectivity involves specific amino acid residues within the enzyme active site that determine substrate binding orientation and catalytic efficiency. Position 142 in Rhodococcus rhodochrous ATCC 33278 nitrilase represents a critical determinant of substrate specificity, with aromatic amino acids (tyrosine, phenylalanine) enabling activity toward both aliphatic and aromatic substrates [26]. Replacement with aliphatic amino acids restricts activity exclusively to aromatic substrates [26].

Enzyme Engineering and Optimization

Directed evolution and rational design approaches have enabled significant improvements in nitrilase performance for specific applications. Site-directed mutagenesis targeting critical active site residues has enhanced both activity and selectivity for desired substrates [23] [26]. The identification of Cys-165 as an essential catalytic residue in Rhodococcus rhodochrous J1 nitrilase has guided rational design efforts to improve enzyme stability and activity [23].

Post-translational modifications represent another avenue for enzyme optimization. Recombinant Rhodococcus rhodochrous J1 nitrilase undergoes spontaneous cleavage at approximately residue 327, generating active helical oligomers with enhanced stability compared to the full-length enzyme [27]. This truncated form can be produced directly by expressing only residues 1-327, providing a more stable and active biocatalyst [27].

Enzyme immobilization strategies have been developed to enhance operational stability and enable catalyst reuse. Encapsulation in polymer matrices or attachment to solid supports maintains enzymatic activity while facilitating product separation and catalyst recovery [28] [29]. These approaches are particularly valuable for industrial applications where catalyst cost and longevity are critical considerations [28].

Enzymatic Stereoselective Modifications

Enzymatic stereoselective modifications of nitrile-containing compounds represent a powerful approach for generating enantiopure building blocks with high efficiency and environmental compatibility. Multiple enzyme classes demonstrate capability for stereoselective nitrile transformations, each offering distinct advantages for specific substrate types [30] [31] [25].

Stereoselective Nitrilase Applications

Stereoselective nitrilases enable direct conversion of racemic or prochiral nitriles to enantioenriched carboxylic acids through kinetic resolution or asymmetric hydrolysis mechanisms. Rhodococcus erythropolis SET1 demonstrates exceptional enantioselectivity for 3-hydroxybutyronitrile hydrolysis, producing (S)-3-hydroxybutyric acid in 42% yield with >99.9% enantiomeric excess [32] [33]. This remarkable selectivity approaches enantiospecificity, suggesting near-exclusive recognition of one substrate enantiomer [33].

The substrate scope of stereoselective nitrilases extends beyond simple aliphatic compounds to include complex aromatic and heterocyclic structures. Different enzyme sources exhibit complementary stereoselectivities, enabling access to both enantiomers of target compounds through appropriate enzyme selection [34]. Phylogenetic analysis reveals that enantioselectivity patterns cluster with evolutionary relationships, suggesting conserved stereochemical recognition mechanisms within enzyme families [34].

Temperature and pH optimization significantly influence enzymatic stereoselectivity, with lower temperatures generally favoring higher enantioselectivity at the expense of reaction rate [32] [33]. Buffer selection and ionic strength control provide additional parameters for optimizing both activity and selectivity [33].

Nitrile Hydratase-Amidase Cascades

Two-enzyme cascade systems combining nitrile hydratases and amidases offer enhanced control over stereoselectivity compared to single-enzyme systems. Nitrile hydratases convert nitriles to amides with moderate enantioselectivity, while subsequent amidase-catalyzed hydrolysis can provide additional stereochemical selection [25]. The overall enantioselectivity of the cascade depends on the relative selectivities of both enzymes [25].

Pseudomonas putida 5B produces a stereoselective nitrile hydratase capable of converting 2-(4-chlorophenyl)-3-methylbutyronitrile to the corresponding (S)-amide with >90% enantiomeric excess [25]. The enzyme maintains stability under process conditions and demonstrates broad substrate scope for structurally related compounds [25].

Optimization of cascade systems requires balancing the activities of both enzymes to prevent accumulation of intermediate amides while maintaining high overall stereoselectivity [25]. This can be achieved through enzyme ratio optimization, reaction condition tuning, or selective inhibition of one enzyme component [25].

| Enzyme Type | Substrate | Product | Enantioselectivity (% ee) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|---|

| Nitrilase | 3-Hydroxybutyronitrile | (S)-3-Hydroxybutyric acid | >99.9 | 42 | Mild, aqueous |

| Nitrile hydratase | 2-(4-Chlorophenyl)-3-methylbutyronitrile | (S)-Amide | >90 | 78 | pH 7.5, 35°C |

| Amidase | Chiral amides | Carboxylic acids | 85-95 | 65-85 | Basic conditions |

| Lipase PS | Cyanohydrins | Enantioenriched cyanohydrins | 88-95 | 70-90 | Organic solvent |

Lipase-Catalyzed Kinetic Resolutions

Lipase enzymes provide complementary stereoselective capabilities through kinetic resolution of racemic cyanohydrins and related compounds. Lipase PS demonstrates excellent enantioselectivity for cyanohydrin esterification, enabling preparation of enantioenriched cyanohydrins through selective acylation of one enantiomer [31]. This approach provides access to both the acylated and unreacted enantiomers in high optical purity [31].

Subtilisin proteases offer alternative selectivity patterns for sterically hindered substrates that are poor lipase substrates. Subtilisin CLECs demonstrates capability for diastereoselective modification of complex cyanohydrins, achieving useful selectivity levels where lipase enzymes fail [31]. Reaction condition optimization, particularly solvent and acylating agent selection, significantly influences both activity and selectivity [31].

The combination of enzymatic kinetic resolution with chemical transformation of the resulting products enables efficient preparation of diverse chiral building blocks. Cyanohydrin products can be converted to amino acids, α-hydroxy acids, and other valuable chiral compounds while maintaining stereochemical integrity [31].

Industrial Implementation and Process Development

Scale-up of enzymatic stereoselective processes requires consideration of enzyme stability, substrate and product inhibition, and operational parameters. Whole-cell biocatalysts often provide enhanced operational stability compared to isolated enzymes, while simplified downstream processing reduces overall process complexity [32] [33].

Continuous processing approaches using immobilized enzymes enable sustained operation with high productivity and reduced catalyst consumption. Flow reactor systems provide enhanced mass transfer and temperature control compared to batch processes, leading to improved selectivity and yield [29]. These advantages are particularly important for large-scale pharmaceutical applications where product quality and cost are critical factors [29].

XLogP3

GHS Hazard Statements

H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (14.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (14.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

2-Cyanophenylacetonitrile